Flavokawain b

Catalog No.
S528053
CAS No.
1775-97-9
M.F
C17H16O4
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavokawain b

CAS Number

1775-97-9

Product Name

Flavokawain b

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+

InChI Key

QKQLSQLKXBHUSO-CMDGGOBGSA-N

SMILES

O=C(C1=C(OC)C=C(OC)C=C1O)/C=C/C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

flavokavain B, flavokavin B, flavokawain B

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O

Description

The exact mass of the compound Flavokawain b is 284.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51351. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Properties

Studies indicate FKB exhibits anti-proliferative effects on various cancer cell lines. Research has explored its efficacy against human melanoma cells [1]. FKB seems to work by inducing the production of reactive oxygen species (ROS) within cancer cells, leading to cell death through apoptosis (programmed cell death) and autophagy (self-digestion) [1]. This mechanism suggests FKB's potential as a future therapeutic agent for treating specific cancers.

Here are some references for the claims made in this section:

  • [1] The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells Cancers Journal:

Anti-Inflammatory Properties

Some research suggests FKB might possess anti-inflammatory properties. Studies have shown it can inhibit the degradation of a protein called IκBα, which plays a crucial role in the activation of NF-κB, a key inflammatory pathway [2]. By inhibiting this pathway, FKB could potentially be beneficial in managing inflammatory conditions.

  • [2] Flavokawain B LKT Labs:

Flavokawain B is a bioactive chalcone primarily isolated from the roots of Piper methysticum, commonly known as kava. This compound is characterized by its unique structure, which consists of two aromatic rings connected by an α,β-unsaturated carbonyl system. Flavokawain B has garnered significant attention due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. It is particularly noted for its cytotoxic effects against various cancer cell lines, making it a subject of interest in drug discovery and development .

Research suggests Flavokawain B may contribute to kava-induced hepatotoxicity by depleting glutathione, a crucial antioxidant in the liver []. Glutathione helps protect liver cells from damage caused by reactive oxygen species. By depleting glutathione, Flavokawain B may increase susceptibility to liver injury []. However, the exact mechanism and its relative contribution to kava hepatotoxicity compared to other kavalactones require further investigation.

Flavokawain B is considered a potential hepatotoxin, meaning it can be toxic to the liver []. Studies suggest it may contribute to kava-induced liver damage, particularly at higher concentrations [].

Typical of chalcones. One prominent reaction is the Claisen–Schmidt condensation, which is used to synthesize flavokawain B derivatives. In this reaction, flavokawain B serves as a template for synthesizing new analogs by modifying the substituents on the aromatic rings . The compound's reactivity is largely attributed to its electrophilic α,β-unsaturated carbonyl group, which can participate in Michael addition reactions and nucleophilic attacks.

Flavokawain B exhibits a range of biological activities:

  • Anticancer Activity: It induces apoptosis in multiple cancer cell lines through mechanisms involving reactive oxygen species generation and modulation of cell cycle regulators. Specifically, it has been shown to upregulate GADD153 and promote mitochondrial-dependent apoptosis .
  • Anti-inflammatory Effects: Flavokawain B inhibits the production of nitric oxide and prostaglandin E2 in inflammatory models. It also affects the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha .
  • Antimicrobial Properties: Preliminary studies suggest that flavokawain B possesses antimicrobial activity against various pathogens, although further research is needed to fully elucidate these effects.

The synthesis of flavokawain B typically involves:

  • Claisen–Schmidt Condensation: This method combines an aromatic aldehyde with a ketone in the presence of a base to form chalcone derivatives.
  • Modification of Substituents: Various derivatives are synthesized by altering the substituents on the aromatic rings to evaluate structure-activity relationships. For instance, different benzaldehydes can be used to modify ring B .

Flavokawain B has potential applications in:

  • Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, it is being explored as a candidate for drug development targeting cancer therapies.
  • Nutraceuticals: Its health benefits may allow it to be incorporated into dietary supplements aimed at reducing inflammation or cancer risk.
  • Cosmetics: The compound's antioxidant properties could be beneficial in formulations aimed at skin health.

Research indicates that flavokawain B interacts with various cellular pathways:

  • It modulates signaling pathways involved in apoptosis and inflammation, particularly through its effects on cyclins and cyclin-dependent kinases .
  • Studies have shown that it can inhibit matrix metalloproteinase 9 and urokinase plasminogen activator, which are involved in cancer metastasis .

These interactions highlight its potential as both an anti-cancer agent and an anti-inflammatory compound.

Flavokawain B shares structural similarities with other chalcones but exhibits unique biological activities that set it apart. Here are some similar compounds:

Comparison Table

CompoundUnique FeaturesBiological Activity
Flavokawain AContains a methoxy groupAnti-inflammatory
Flavokawain CAdditional hydroxyl groupVaries from flavokawain B
Flavokawain BStrong cytotoxicity; unique apoptotic mechanismAnticancer, anti-inflammatory
General ChalconesBroad class with diverse activitiesVaries widely among individual compounds

Flavokawain B stands out due to its potent anticancer properties and specific mechanisms of action that differentiate it from other similar compounds within the chalcone family .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.10485899 g/mol

Monoisotopic Mass

284.10485899 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

91 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R9WC6SM4UQ

Other CAS

76554-24-0
1775-97-9

Wikipedia

Flavokavain_B
3-Heptanol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15
1: Malami I, Muhammad A, Etti IC, Waziri PM, Alhassan AM. An in silico approach in predicting the possible mechanism involving restoration of wild-type p53 functions by small molecular weight compounds in tumor cells expressing R273H mutant p53. EXCLI J. 2017 Dec 8;16:1276-1287. doi: 10.17179/excli2017-299. eCollection 2017. PubMed PMID: 29333130; PubMed Central PMCID: PMC5763090.
2: Karimi-Sales E, Mohaddes G, Alipour MR. Chalcones as putative hepatoprotective agents: Preclinical evidence and molecular mechanisms. Pharmacol Res. 2017 Nov 23. pii: S1043-6618(17)31077-0. doi: 10.1016/j.phrs.2017.11.022. [Epub ahead of print] Review. PubMed PMID: 29175112.
3: Rossette MC, Moraes DC, Sacramento EK, Romano-Silva MA, Carvalho JL, Gomes DA, Caldas H, Friedman E, Bastos-Rodrigues L, De Marco L. The In Vitro and In Vivo Antiangiogenic Effects of Flavokawain B. Phytother Res. 2017 Oct;31(10):1607-1613. doi: 10.1002/ptr.5891. Epub 2017 Aug 17. PubMed PMID: 28816367.
4: Chang CT, Hseu YC, Thiyagarajan V, Lin KY, Way TD, Korivi M, Liao JW, Yang HL. Chalcone flavokawain B induces autophagic-cell death via reactive oxygen species-mediated signaling pathways in human gastric carcinoma and suppresses tumor growth in nude mice. Arch Toxicol. 2017 Oct;91(10):3341-3364. doi: 10.1007/s00204-017-1967-0. Epub 2017 Apr 3. PubMed PMID: 28374157.
5: Malami I, Abdul AB, Abdullah R, Kassim NK, Rosli R, Yeap SK, Waziri P, Etti IC, Bello MB. Correction: Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells. PLoS One. 2017 Mar 7;12(3):e0173651. doi: 10.1371/journal.pone.0173651. eCollection 2017. PubMed PMID: 28267789; PubMed Central PMCID: PMC5340395.
6: Thieury C, Lebouvier N, Le Guével R, Barguil Y, Herbette G, Antheaume C, Hnawia E, Asakawa Y, Nour M, Guillaudeux T. Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives. Bioorg Med Chem. 2017 Mar 15;25(6):1817-1829. doi: 10.1016/j.bmc.2017.01.049. Epub 2017 Feb 6. PubMed PMID: 28214231.
7: Malami I, Abdul AB, Abdullah R, Kassim NK, Rosli R, Yeap SK, Waziri P, Etti IC, Bello MB. Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells. PLoS One. 2017 Jan 19;12(1):e0170233. doi: 10.1371/journal.pone.0170233. eCollection 2017. Erratum in: PLoS One. 2017 Mar 7;12 (3):e0173651. PubMed PMID: 28103302; PubMed Central PMCID: PMC5245823.
8: Yeap SK, Abu N, Akthar N, Ho WY, Ky H, Tan SW, Alitheen NB, Kamarul T. Gene Expression Analysis Reveals the Concurrent Activation of Proapoptotic and Antioxidant-Defensive Mechanisms in Flavokawain B-Treated Cervical Cancer HeLa Cells. Integr Cancer Ther. 2017 Sep;16(3):373-384. doi: 10.1177/1534735416660383. Epub 2016 Jul 24. PubMed PMID: 27458249; PubMed Central PMCID: PMC5759947.
9: Rodrigues DF, Maniscalco DA, Silva FA, Chiari BG, Castelli MV, Isaac VL, Cicarelli RM, López SN. Trypanocidal Activity of Flavokawin B, a Component of Polygonum ferrugineum Wedd. Planta Med. 2017 Feb;83(3-04):239-244. doi: 10.1055/s-0042-112031. Epub 2016 Jul 21. PubMed PMID: 27442262.
10: Malami I, Abdul AB, Abdullah R, Bt Kassim NK, Waziri P, Christopher Etti I. In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica. Molecules. 2016 Apr 8;21(4):417. doi: 10.3390/molecules21040417. PubMed PMID: 27070566.
11: Abu N, Akhtar MN, Yeap SK, Lim KL, Ho WY, Abdullah MP, Ho CL, Omar AR, Ismail J, Alitheen NB. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro. BMC Complement Altern Med. 2016 Feb 27;16:86. doi: 10.1186/s12906-016-1046-8. PubMed PMID: 26922065; PubMed Central PMCID: PMC4769841.
12: Pinner KD, Wales CT, Gristock RA, Vo HT, So N, Jacobs AT. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharm Biol. 2016 Sep;54(9):1503-12. doi: 10.3109/13880209.2015.1107104. Epub 2016 Jan 20. PubMed PMID: 26789234; PubMed Central PMCID: PMC5040346.
13: Abu N, Mohameda NE, Tangarajoo N, Yeap SK, Akhtar MN, Abdullah MP, Omar AR, Alitheen NB. In vitro Toxicity and in vivo Immunomodulatory Effects of Flavokawain A and Flavokawain B in Balb/C Mice. Nat Prod Commun. 2015 Jul;10(7):1199-202. PubMed PMID: 26411010.
14: Liu H, Fan H, Gao X, Huang X, Liu X, Liu L, Zhou C, Tang J, Wang Q, Liu W. Design, synthesis and preliminary structure-activity relationship investigation of nitrogen-containing chalcone derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors: a further study based on Flavokawain B Mannich base derivatives. J Enzyme Inhib Med Chem. 2016 Aug;31(4):580-9. doi: 10.3109/14756366.2015.1050009. Epub 2015 Jul 17. PubMed PMID: 26186269.
15: Zenger K, Agnolet S, Schneider B, Kraus B. Biotransformation of Flavokawains A, B, and C, Chalcones from Kava (Piper methysticum), by Human Liver Microsomes. J Agric Food Chem. 2015 Jul 22;63(28):6376-85. doi: 10.1021/acs.jafc.5b01858. Epub 2015 Jul 10. PubMed PMID: 26123050.
16: Abu N, Mohamed NE, Yeap SK, Lim KL, Akhtar MN, Zulfadli AJ, Kee BB, Abdullah MP, Omar AR, Alitheen NB. In vivo antitumor and antimetastatic effects of flavokawain B in 4T1 breast cancer cell-challenged mice. Drug Des Devel Ther. 2015 Mar 6;9:1401-17. doi: 10.2147/DDDT.S67976. eCollection 2015. PubMed PMID: 25834398; PubMed Central PMCID: PMC4358690.
17: Tang YL, Huang LB, Tian Y, Wang LN, Zhang XL, Ke ZY, Deng WG, Luo XQ. Flavokawain B inhibits the growth of acute lymphoblastic leukemia cells via p53 and caspase-dependent mechanisms. Leuk Lymphoma. 2015;56(8):2398-407. doi: 10.3109/10428194.2014.976819. Epub 2015 Feb 23. PubMed PMID: 25641429.
18: Jeong HJ, Lee CS, Choi J, Hong YD, Shin SS, Park JS, Lee JH, Lee S, Yoon KD, Ko J. Flavokawains B and C, melanogenesis inhibitors, isolated from the root of Piper methysticum and synthesis of analogs. Bioorg Med Chem Lett. 2015 Feb 15;25(4):799-802. doi: 10.1016/j.bmcl.2014.12.082. Epub 2015 Jan 3. PubMed PMID: 25597012.
19: Liu HR, Huang XQ, Lou DH, Liu XJ, Liu WK, Wang QA. Synthesis and acetylcholinesterase inhibitory activity of Mannich base derivatives flavokawain B. Bioorg Med Chem Lett. 2014 Oct 1;24(19):4749-4753. doi: 10.1016/j.bmcl.2014.07.087. Epub 2014 Aug 27. PubMed PMID: 25205193.
20: Narayanapillai SC, Leitzman P, O'Sullivan MG, Xing C. Flavokawains a and B in kava, not dihydromethysticin, potentiate acetaminophen-induced hepatotoxicity in C57BL/6 mice. Chem Res Toxicol. 2014 Oct 20;27(10):1871-6. doi: 10.1021/tx5003194. Epub 2014 Sep 12. PubMed PMID: 25185080; PubMed Central PMCID: PMC4203398.

Explore Compound Types